4-(Methyl-d3-thio)-phenol
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Overview
Description
4-(Methyl-d3-thio)-phenol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is characterized by the presence of a thiol group (-SH) attached to a phenol ring, with a methyl group substituted by deuterium atoms. The deuterium substitution makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-bromophenol with deuterated methylthiolate under basic conditions to yield 4-(Methyl-d3-thio)-phenol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Methyl-d3-thio)-phenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfenic, sulfinic, or sulfonic acids.
Reduction: The compound can be reduced to form corresponding deuterated methylthiol derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like alkyl halides can react with the phenolic hydroxyl group under basic conditions.
Major Products:
Oxidation: Sulfenic, sulfinic, and sulfonic acids.
Reduction: Deuterated methylthiol derivatives.
Substitution: Alkylated phenol derivatives.
Scientific Research Applications
4-(Methyl-d3-thio)-phenol has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(Methyl-d3-thio)-phenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, affecting their function. The deuterium atoms provide stability and resistance to metabolic degradation, making it a valuable tool in tracing studies .
Comparison with Similar Compounds
- 3-(Methyl-d3-thio)propionaldehyde
- (4-((Methyl-d3)thio)phenyl)boronic acid
- 5’-(Methyl-d3-thio)adenosine
Comparison: 4-(Methyl-d3-thio)-phenol is unique due to its phenolic structure combined with a deuterated thiol group. This combination provides distinct chemical properties, such as enhanced stability and specific reactivity, making it particularly useful in isotopic labeling studies compared to other similar compounds .
Properties
Molecular Formula |
C7H8OS |
---|---|
Molecular Weight |
143.22 g/mol |
IUPAC Name |
4-(trideuteriomethylsulfanyl)phenol |
InChI |
InChI=1S/C7H8OS/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i1D3 |
InChI Key |
QASBCTGZKABPKX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=CC=C(C=C1)O |
Canonical SMILES |
CSC1=CC=C(C=C1)O |
Origin of Product |
United States |
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